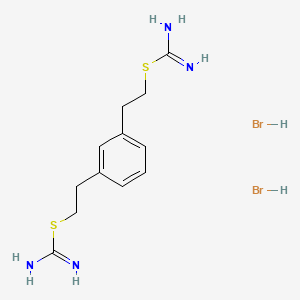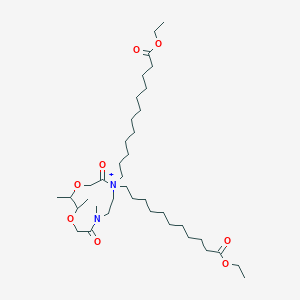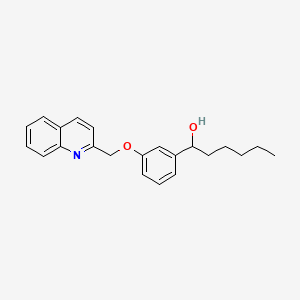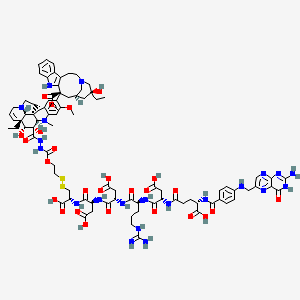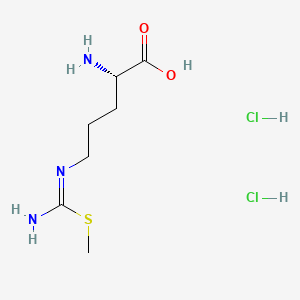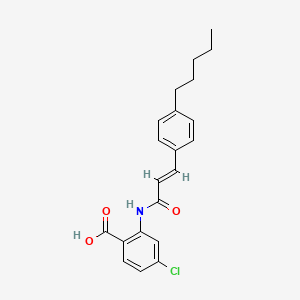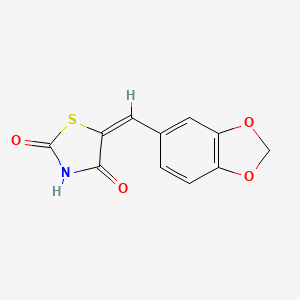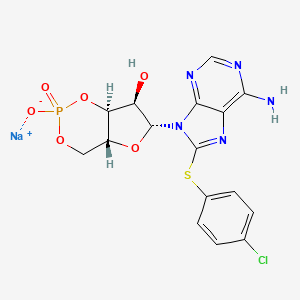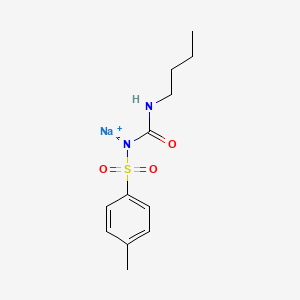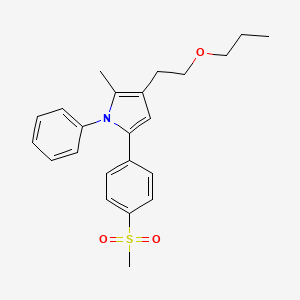
2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole is a chemical compound that belongs to the pyrrole class of compounds. It has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Molecular Orbital Calculations and Chemical Reactions
Research on similar pyrrole compounds like 2,5-dimethyl pyrrole has led to insights into electrophilic substitutions on the β-position. Electron-donating groups enrich electron densities on certain positions of the pyrrole ring, influencing the reactivity and substitutions on these sites. This knowledge is vital in understanding the chemical behavior of related pyrrole compounds (Seo, Kim, Seong, & Shim, 1999).
Synthesis of Pyrrole Derivatives
The synthesis of pyrrole derivatives, like pyrrole-3-carbodithioates, from disubstituted pyrroles demonstrates the versatility of pyrrole chemistry. This knowledge contributes to the understanding of how functional groups might react and integrate with a pyrrole structure similar to 2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole (Trofimov et al., 2000).
Formation of Pyrrole Ring Systems
Research on N-[2-(Phenylsulfinylmethyl)phenyl]pyrrole demonstrates the formation of complex pyrrole ring systems, which is relevant in understanding the structural dynamics and synthetic possibilities of related pyrrole compounds (Bates, Picard, & Chen, 1994).
Crystallography of Pyrrole Compounds
The study of the crystal structure of pyrrole derivatives, such as Dimethyl α‐(2‐benzyl‐1‐methyl‐4‐phenylsulfonylpyrrolo[3,4‐b]indol‐3‐yl)maleate, can provide insights into the molecular geometry and packing of related pyrrole structures. This information is essential for understanding the physical and chemical properties of such compounds (Govindasamy, Velmurugan, Raj, & Fun, 1999).
Biochemical and Medicinal Applications
The synthesis and investigation of N-substituted pyrrolin-2-ones, which have significant biological activities, demonstrates the potential medicinal applications of related pyrrole compounds. This includes antimicrobial and anti-inflammatory properties, highlighting the potential of pyrrole derivatives in pharmaceutical research (Akbari, Kabirifard, Balalaie, & Amini, 2022).
Antimycobacterial Properties
The synthesis of 1,5-diphenylpyrrole derivatives and their evaluation against Mycobacterium tuberculosis reveal the potential of pyrrole compounds in treating bacterial infections. This research helps in understanding the antimicrobial capabilities of similar pyrrole compounds (Biava et al., 2008).
Propriétés
Numéro CAS |
1005451-59-1 |
|---|---|
Nom du produit |
2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole |
Formule moléculaire |
C23H27NO3S |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
2-methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole |
InChI |
InChI=1S/C23H27NO3S/c1-4-15-27-16-14-20-17-23(19-10-12-22(13-11-19)28(3,25)26)24(18(20)2)21-8-6-5-7-9-21/h5-13,17H,4,14-16H2,1-3H3 |
Clé InChI |
VYMRHGYLWDUCCA-UHFFFAOYSA-N |
SMILES |
CCCOCCC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C |
SMILES canonique |
CCCOCCC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C |
Synonymes |
2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propyloxyethyl)-1H-pyrrole; 5-(4-Methanesulfonyl-phenyl)-2-methyl-1-phenyl-3-(2-propoxy-ethyl)-1H-pyrrole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



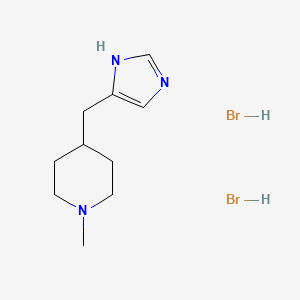
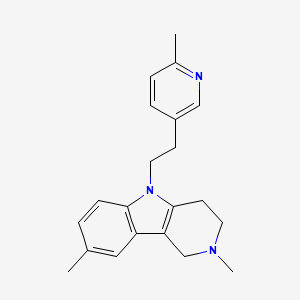
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)
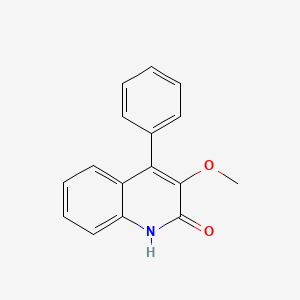
![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)
